molecular formula C7H9NO3 B14786862 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B14786862
M. Wt: 155.15 g/mol
InChI Key: DXWGLRPXJDUPFC-UHFFFAOYSA-N
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Description

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused ring system combining a pyrrole and a cyclopentane ring

Preparation Methods

The synthesis of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One notable method involves the visible light-promoted [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient, environmentally friendly, and offers good functional group tolerance and substrate scope.

Chemical Reactions Analysis

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The visible light-induced diastereoselective synthesis of this compound involves the use of 2H-azirines and maleimides . The major products formed from these reactions are highly functionalized derivatives of the original compound.

Scientific Research Applications

This compound has several scientific research applications. It has been studied for its potential use as an inhibitor of viral replication, particularly in the context of hepatitis B virus (HBV) replication . The compound’s ability to modulate HBV capsid assembly makes it a promising candidate for antiviral drug development. Additionally, it has applications in the synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyran derivatives .

Mechanism of Action

The mechanism of action of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. In the context of HBV replication, the compound disrupts the viral life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein . This inhibition of viral replication is a clinically validated approach to combating HBV.

Comparison with Similar Compounds

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be compared to other similar compounds, such as tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones These compounds share similar structural features and synthetic routes but may differ in their specific functional groups and applications

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione

InChI

InChI=1S/C7H9NO3/c9-6-4-2-1-3-5(4)7(10)8(6)11/h4-5,11H,1-3H2

InChI Key

DXWGLRPXJDUPFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C(=O)N(C2=O)O

Origin of Product

United States

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